Thiophthalimide
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Overview
Description
Thiophthalimide is an organic compound characterized by the presence of a thiocarbonyl group attached to a phthalimide structure. It is known for its applications in various chemical processes, including its use as a rubber accelerator and vulcanizing agent. This compound is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Thiophthalimide can be synthesized through several methods. One common synthetic route involves the chlorination of cyclohexane to obtain N-cyclohexyl this compound. This process involves the reaction of cyclohexylmercaptan or hexalin with phthalic anhydride under specific conditions . Another method involves the use of N-perthis compound derivatives (Harpp reagents) in a decarboxylative disulfuration reaction .
Chemical Reactions Analysis
Thiophthalimide undergoes various chemical reactions, including:
Photochemical Cycloaddition: This compound reacts with alkenes under irradiation, leading to the formation of (2 + 2) cycloadducts, cleavage products, or (2 + 2 + 2) cycloadducts.
Norrish Type II Reaction: Thiophthalimides with a benzylic hydrogen in an N-alkyl side chain undergo Norrish type II cyclization upon irradiation, resulting in tricyclic isoindole derivatives.
Electrosynthesis: This compound can be synthesized through sodium bromide-promoted electrolytic cross-coupling reactions with disulfides.
Scientific Research Applications
Thiophthalimide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophthalimide involves its interaction with molecular targets and pathways. For example, in photochemical reactions, this compound undergoes radical substitution to form disulfides, which then participate in further chemical transformations . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Thiophthalimide can be compared with other similar compounds, such as:
Cyclohexylthis compound: This compound is used as a rubber chemical and vulcanization retarder, offering improved mechanical properties and heat resistance.
N-Perthis compound Derivatives: These compounds are used as disulfurating reagents in decarboxylative disulfuration reactions.
This compound is unique in its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
18138-18-6 |
---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C8H5NOS/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |
InChI Key |
PFEFOHMLVFUELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=S |
Origin of Product |
United States |
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